molecular formula C22H25Cl2NO5S B11417019 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-propoxybenzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-propoxybenzamide

Cat. No.: B11417019
M. Wt: 486.4 g/mol
InChI Key: FYJVZOWRRSXOPF-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dichloro, methoxybenzyl, and propoxy groups, along with a thiophene ring that is oxidized to a sulfone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,5-dichloro-4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxybenzylamine to yield the benzamide core.

    Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzamide core with tetrahydrothiophene in the presence of a suitable catalyst.

    Oxidation to Sulfone: The thiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The sulfone group can be reduced back to the thiophene ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfone group and the methoxybenzyl moiety could influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(3-methoxybenzyl)-4-propoxybenzamide: Lacks the thiophene ring and sulfone group.

    3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-propoxybenzamide: Lacks the methoxybenzyl group.

Uniqueness

The presence of both the sulfone group and the methoxybenzyl moiety in 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide makes it unique compared to its analogs

Properties

Molecular Formula

C22H25Cl2NO5S

Molecular Weight

486.4 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C22H25Cl2NO5S/c1-3-8-30-21-19(23)11-16(12-20(21)24)22(26)25(17-7-9-31(27,28)14-17)13-15-5-4-6-18(10-15)29-2/h4-6,10-12,17H,3,7-9,13-14H2,1-2H3

InChI Key

FYJVZOWRRSXOPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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